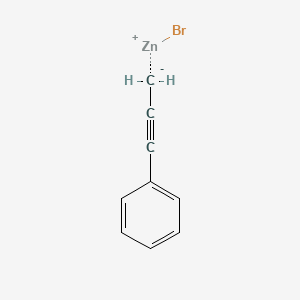
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF (3-PP-2-YZB), is a complex chemical compound composed of zinc bromide and 3-phenylprop-2-yn-1-yl, which is a substituted alkyne. In solution, 3-PP-2-YZB is a powerful reagent that has been used in a variety of applications, ranging from organic synthesis to biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-PP-2-YZB.
Mécanisme D'action
The mechanism of action of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is not entirely understood, but it is believed to involve the formation of a zinc-bromide complex. This complex is believed to act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. The zinc-bromide complex is also believed to play a role in the binding of drugs to their target proteins and enzymes, as well as in the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. It is also believed to play a role in the binding of drugs to their target proteins and enzymes, as well as in the metabolism of drugs in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF in lab experiments is its ability to act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. It is also relatively easy to synthesize and is stable in aqueous solution.
The main limitation of using this compound in lab experiments is its toxicity. This compound is highly toxic and should be handled with care. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Orientations Futures
The future of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is promising, as it has a wide range of potential applications in organic synthesis, biochemistry, and pharmaceutical research. In the future, this compound could be used to synthesize a variety of compounds, including drugs, proteins, and enzymes. It could also be used to study the effects of drugs on the body and to develop new drugs and treatments. Additionally, this compound could be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts for organic synthesis. Finally, this compound could be used to develop new materials and catalysts for industrial applications.
Méthodes De Synthèse
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is synthesized through a reaction between zinc bromide and 3-phenylprop-2-yn-1-yl, which is a substituted alkyne. This reaction is typically carried out in aqueous solution, with a catalytic amount of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and is complete in a few hours.
Applications De Recherche Scientifique
3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, this compound is used as a catalyst for the synthesis of various compounds, such as alkenes, alkynes, and other organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In pharmaceutical research, this compound has been used to study the effects of drugs on the body.
Propriétés
IUPAC Name |
bromozinc(1+);prop-1-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMJEWNKOWRNEJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#CC1=CC=CC=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


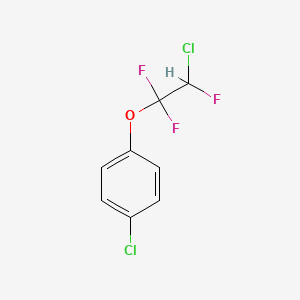
![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)
![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
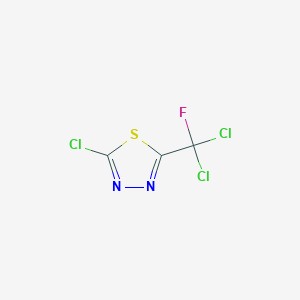
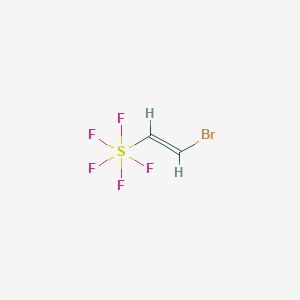
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
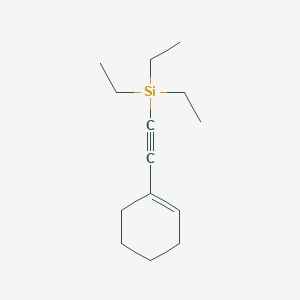
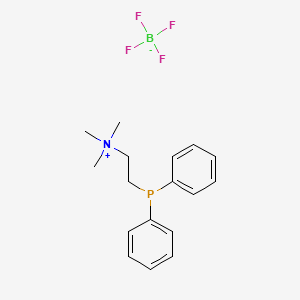

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)
